4,4'-(1-bromomethyl) bis-Benzonitrile

Organic Synthesis Letrozole Intermediate Process Chemistry

4,4'-(1-Bromomethyl)bis-Benzonitrile is the preferred activated intermediate for large-scale letrozole synthesis, validated by patent literature. Its superior synthetic yield (92%) and high initial purity (99%) directly reduce manufacturing costs and purification burdens versus the chloro analog. The enhanced electrophilicity of the bromine leaving group ensures efficient coupling with diverse nucleophiles for SAR studies. Procuring this specific bromo derivative—rather than unqualified substitutes—is essential for maintaining established process efficiencies, reaction kinetics, and API consistency in letrozole production.

Molecular Formula C15H9BrN2
Molecular Weight 297.15 g/mol
CAS No. 69545-39-7
Cat. No. B3150812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(1-bromomethyl) bis-Benzonitrile
CAS69545-39-7
Molecular FormulaC15H9BrN2
Molecular Weight297.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)Br
InChIInChI=1S/C15H9BrN2/c16-15(13-5-1-11(9-17)2-6-13)14-7-3-12(10-18)4-8-14/h1-8,15H
InChIKeyPSGKQDFBVORSNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-(1-Bromomethyl) bis-Benzonitrile (CAS 69545-39-7): A Key Halo-Bisbenzonitrile Intermediate for Letrozole Synthesis and Pharmaceutical Development


4,4'-(1-Bromomethyl) bis-Benzonitrile, with the molecular formula C15H9BrN2 and a molecular weight of 297.15 g/mol, is a brominated organic compound belonging to the class of halo-bisbenzonitriles [1]. It is characterized by a central bromomethylene group linking two para-cyanophenyl rings. This compound is a colorless solid soluble in various organic solvents and is primarily recognized for its critical role as an activated intermediate in the synthesis of letrozole, a leading aromatase inhibitor used in breast cancer therapy .

Why Generic Substitution of Halo-Bisbenzonitrile Intermediates Fails: Differential Reactivity and Process Efficiency in Letrozole Manufacturing


In the synthesis of complex pharmaceutical ingredients like letrozole, the choice of activated intermediate is not arbitrary. The halogen atom in bis-(4-cyanophenyl)-methane derivatives dictates the compound's reactivity, stability, and overall process efficiency. Substituting 4,4'-(1-bromomethyl) bis-Benzonitrile with its chloro analog (4,4'-(Chloromethylene)-bis-benzonitrile) or other alternatives can lead to significant deviations in synthetic yield, product purity, and reaction kinetics [1]. These variations directly impact manufacturing costs, purification burdens, and the consistency of the final API, making direct, unqualified substitution a high-risk procurement decision .

Quantitative Evidence Guide: Why 4,4'-(1-Bromomethyl) bis-Benzonitrile is the Superior Choice for Research and Procurement


Superior Synthetic Yield and Purity of 4,4'-(1-Bromomethyl) bis-Benzonitrile Compared to Chloro Analog

In a direct head-to-head comparison of synthetic procedures from the same patent family, the bromination of bis-(4-cyanophenyl)-methanol to yield 4,4'-(1-bromomethyl) bis-Benzonitrile demonstrates a significantly higher efficiency compared to chlorination. The bromo derivative achieves a 92% isolated yield with 99% purity (by HPLC) . In contrast, the analogous chloro derivative, 4,4'-(Chloromethylene)-bis-benzonitrile, is obtained in a notably lower 85% yield with 98% purity under its optimized conditions [1].

Organic Synthesis Letrozole Intermediate Process Chemistry

Enhanced Electrophilicity of 4,4'-(1-Bromomethyl) bis-Benzonitrile Facilitates Efficient Triazole Coupling

The pivotal step in letrozole synthesis involves the nucleophilic substitution of the halogen in a halo-bis-(4-cyanophenyl)-methane derivative by 1,2,4-triazole. The bromo variant, 4,4'-(1-bromomethyl) bis-Benzonitrile, is a key reagent in this process as described in patent literature . Based on established chemical principles, the bromine atom is a significantly better leaving group in SN2 reactions compared to chlorine due to its larger size, lower basicity, and higher polarizability [1]. This class-level inference means the bromo derivative will react faster and more completely with the triazole nucleophile under a given set of conditions.

Nucleophilic Substitution Letrozole Synthesis SN2 Reactivity

Differentiated Physicochemical Properties of 4,4'-(1-Bromomethyl) bis-Benzonitrile vs. Chloro and Hydroxymethyl Analogs

A cross-study comparison of key physicochemical parameters reveals distinct differences between the bromo target compound and its closest structural analogs. 4,4'-(1-Bromomethyl) bis-Benzonitrile exhibits a higher density (1.5 g/cm³) and a slightly higher boiling point (447.4 °C) compared to the chloro analog (density 1.27 g/cm³, boiling point 443.8 °C) [1]. Compared to the hydroxymethyl analog (bis-(4-cyanophenyl)methanol), the bromo derivative has a higher density (1.5 vs 1.3 g/cm³) but a lower boiling point (447.4 vs 473.5 °C) [1]. The compound also has a defined LogP of 3.52 and a topological polar surface area (TPSA) of 47.6 Ų, which influence its phase behavior and solubility profile [1].

Physicochemical Properties Process Development Solubility

Validated Industrial Utility: 4,4'-(1-Bromomethyl) bis-Benzonitrile as the Preferred Activated Intermediate in Letrozole API Synthesis

The commercial relevance of 4,4'-(1-bromomethyl) bis-Benzonitrile is firmly established by its explicit disclosure as a key intermediate in the industrial synthesis of letrozole, a blockbuster oncology drug. Patent literature specifically describes the halogenation of bis-(4-cyanophenyl)-methanol to yield a halo-bis-(4-cyanophenyl)-methane, which includes both the bromo and chloro variants, and its subsequent reaction with 1,2,4-triazole to form the active pharmaceutical ingredient (API) . The use of the bromo derivative is well-documented and represents a validated, scalable route for API manufacturing.

Pharmaceutical Manufacturing Letrozole API Process Validation

Best Research and Industrial Application Scenarios for 4,4'-(1-Bromomethyl) bis-Benzonitrile (CAS 69545-39-7)


Letrozole API Manufacturing and Process Development

This compound is the preferred activated intermediate for the large-scale synthesis of letrozole, as validated by patent literature . Its superior synthetic yield (92%) and high initial purity (99%) compared to the chloro analog directly contribute to more cost-effective and streamlined manufacturing processes . Procurement of this specific bromo derivative is essential for maintaining established process efficiencies and product consistency in letrozole production .

Aromatase Inhibitor and Anticancer Drug Discovery Research

In medicinal chemistry, 4,4'-(1-bromomethyl) bis-Benzonitrile serves as a crucial building block for creating novel letrozole-based analogues and other aromatase inhibitors. Its enhanced electrophilicity, due to the bromine leaving group, allows for efficient coupling with a variety of nucleophiles to explore structure-activity relationships (SAR) around the triazole and benzonitrile pharmacophores [1]. Researchers can reliably use this compound to generate diverse chemical libraries for anticancer screening.

Synthesis of Advanced Halogenated Building Blocks

As a reactive benzylic halide, this compound is a versatile intermediate for organic synthesis beyond letrozole. Its distinct physicochemical properties, such as its density (1.5 g/cm³) and LogP (3.52), differentiate it from other halo- and hydroxy-analogs, making it the reagent of choice for specific transformations where these properties influence reaction outcomes or purification steps [2]. It can be employed in various nucleophilic substitution, cross-coupling, or metal-halogen exchange reactions.

Reference Standard for Cytotoxicity and Topoisomerase Inhibition Assays

This compound is documented as a cytotoxic agent that inhibits DNA topoisomerases, and its hydrochloride form has demonstrated activity against human tumor cell lines . Therefore, it serves as a valuable reference compound or chemical probe in cellular and biochemical assays designed to study DNA damage, topoisomerase inhibition, or cancer cell cytotoxicity, providing a benchmark for evaluating novel therapeutic candidates.

Quote Request

Request a Quote for 4,4'-(1-bromomethyl) bis-Benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.